Lufotrelvir
Overview
Description
PF-07304814, also known as lufotrelvir, is an antiviral drug developed by Pfizer. It acts as a 3CL protease inhibitor and is a phosphate ester prodrug of PF-00835231. This compound is rapidly metabolized into the active metabolite PF-00835231 by alkaline phosphatase, which then suppresses SARS-CoV-2 replication by inhibiting the main protease (M pro) of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF-07304814 involves several key steps:
Indole and Lactam Fragments: The supply routes to the indole and lactam fragments are improved through a Claisen addition to homologate the lactam.
Phosphorylation Reaction: A subsequent phosphorylation reaction is used to prepare the prodrug.
Industrial Production Methods: The industrial production of PF-07304814 includes the identification of a dimethyl sulfoxide (DMSO) solvated form of lufotrelvir to enable long-term storage. This process ensures that all impurities are controlled appropriately .
Chemical Reactions Analysis
Types of Reactions: PF-07304814 undergoes several types of reactions:
Hydrolysis: The phosphate ester group is cleaved by alkaline phosphatase to release the active metabolite PF-00835231
Inhibition: PF-00835231 inhibits the 3CL protease of SARS-CoV-2, preventing viral replication
Common Reagents and Conditions:
Alkaline Phosphatase: Used to cleave the phosphate ester group.
P-glycoprotein Inhibitors and Cytochrome P450 3A Inhibitors: These increase the efficacy of PF-00835231 by suppressing its efflux from target cells and metabolism, respectively.
Major Products Formed:
Scientific Research Applications
PF-07304814 has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Medicine: Explored as a potential therapeutic agent for the treatment of COVID-19.
Industry: Utilized in the development of antiviral drugs and prodrug formulations.
Mechanism of Action
PF-07304814 contains a phosphate group, allowing the compound to be soluble and subsequently cleaved in tissue by alkaline phosphatase. This step releases PF-00835231, which exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, has potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases .
Comparison with Similar Compounds
Nirmatrelvir: Another 3CL protease inhibitor developed by Pfizer, but unlike PF-07304814, it is orally active.
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: An antiviral drug that induces viral RNA mutagenesis.
Uniqueness of PF-07304814: PF-07304814 is unique due to its prodrug nature, which allows for intravenous administration and rapid conversion to the active metabolite PF-00835231. This provides a higher aqueous solubility and enhanced bioavailability compared to other similar compounds .
Properties
IUPAC Name |
[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKALOFOWPDTED-WBAXXEDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N4O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337108 | |
Record name | Lufotrelvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The structure of PF-07304814 contains a phosphate group, allowing the compound to be soluble and then subsequently cleaved in tissue by alkaline phosphatase. This step allows for the release of PF-00835231, which is the compound that exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, was shown to have potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases. | |
Record name | PF-07304814 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2468015-78-1 | |
Record name | Lufotrelvir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2468015781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lufotrelvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUFOTRELVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ51YOB1SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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